molecular formula C10H19NO B13078236 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

Cat. No.: B13078236
M. Wt: 169.26 g/mol
InChI Key: LMNCUKGFGMRJQN-UHFFFAOYSA-N
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Description

2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This substance features a bicyclo[2.2.2]octane scaffold, a rigid and sterically defined structure valued in medicinal chemistry and materials science for its ability to impart specific three-dimensional geometry to molecules. The compound is an amino alcohol, a functional group present in a wide range of biologically active molecules and chiral ligands. Compounds based on the bicyclo[2.2.2]octane structure have been used in foundational studies on reaction mechanisms, such as investigations into the deamination of amines and the behavior of carbonium ions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with cold-chain transportation to ensure stability . Please note that this item may be temporarily out of stock.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol

InChI

InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2

InChI Key

LMNCUKGFGMRJQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2C(CN)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Starting Material Selection : Bicyclo[2.2.2]octane derivatives are commonly used as precursors.

    • These derivatives can be modified to introduce functional groups at specific positions.
  • Functionalization :

    • Amination reactions are employed to introduce the amino group.
    • Hydroxylation reactions are used to attach the hydroxyl group.
  • Stereochemical Control :

    • Reaction conditions are carefully controlled to ensure the desired stereochemistry, as the compound exhibits chirality due to its stereogenic center.

Specific Synthetic Pathways

Amination and Hydroxylation

This method involves stepwise introduction of the amino and hydroxyl groups onto a bicyclo[2.2.2]octane backbone.

Reaction Conditions :

  • Solvent : Polar solvents such as ethanol or methanol are preferred.
  • Catalysts : Transition metal catalysts (e.g., palladium or nickel) may be used for selective amination.
  • Temperature : Reactions are conducted at moderate temperatures (50–100°C) to optimize yield without degrading the bicyclic structure.

Reductive Amination

An alternative approach uses reductive amination of a carbonyl precursor derived from bicyclo[2.2.2]octane.

Steps :

  • Conversion of a bicyclo[2.2.2]octane derivative into a ketone or aldehyde intermediate.
    • Oxidizing agents like chromium-based compounds or KMnO₄ may be employed.
  • Reductive amination using ammonia or primary amines in the presence of reducing agents (e.g., NaBH₄ or H₂ with a metal catalyst).

Hydrolysis and Amination

This pathway starts with a halogenated bicyclo[2.2.2]octane derivative:

  • Hydrolysis of halogenated precursors introduces the hydroxyl group.
    • Conditions: Acidic or basic hydrolysis using HCl or NaOH solutions.
  • Subsequent amination introduces the amino group via nucleophilic substitution.

Optimization Parameters

To maximize yield and purity, several factors must be optimized:

  • Reaction Time : Prolonged reaction times may lead to side reactions, reducing yield.
  • Solvent Choice : Solvents influence solubility and reaction kinetics; polar solvents work best for functionalization steps.
  • Temperature Control : High temperatures can degrade sensitive intermediates, while low temperatures may slow reaction rates.

Characterization Techniques

After synthesis, characterization is crucial to confirm the structure and purity of the compound:

  • Infrared Spectroscopy (IR) :

    • IR spectroscopy identifies characteristic vibrations associated with amino (-NH₂) and hydroxyl (-OH) groups.
  • Mass Spectrometry (MS) :

    • MS confirms molecular weight and fragmentation patterns consistent with the compound's structure.
  • Chiral Analysis :

    • Techniques like chiral HPLC or polarimetry are used to determine stereochemical purity.

Data Table: Reaction Parameters

Below is a table summarizing key reaction parameters for different synthetic approaches:

Method Starting Material Key Reagents/Catalysts Temperature Range Yield (%)
Amination & Hydroxylation Bicyclo[2.2.2]octane derivatives Palladium catalyst, NH₃, H₂O₂ 50–100°C 60–75%
Reductive Amination Ketone/Aldehyde derivative NaBH₄, NH₃ Room Temp 70–85%
Hydrolysis & Amination Halogenated derivatives NaOH, NH₃ 80–120°C 65–80%

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce azides or other functional groups .

Scientific Research Applications

2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[2.2.2]octane structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula CAS Number Functional Groups Key Structural Features
2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol C10H19NO Not Provided Amino (-NH2), Hydroxyl (-OH) Ethanolamine side chain on bicyclo scaffold
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol C9H17NO 105176-66-7 Amino (-NH2), Hydroxyl (-OH) Methanol group at position 1, amino at 4
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol C8H14N2O Not Provided Two amines (-NH), Hydroxyl (-OH) Diazabicyclo core with hydroxyl substituent
2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride C10H19N·HCl 66879280 Amine (-NH2), Hydrochloride salt Ethylamine side chain, no hydroxyl group

Key Observations:

  • Positional Isomerism: The target compound’s ethanolamine side chain differs from (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, where the hydroxyl and amino groups are on separate bicyclo carbons . This positional variance may influence hydrogen-bonding capacity and solubility.
  • Functional Group Variations : The absence of a hydroxyl group in 2-(bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride reduces polarity, favoring applications in lipophilic environments.

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight Hazards (GHS) Key Applications
2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol ~169.26 g/mol Likely H302, H315, H319, H335* Chiral intermediates, drug synthesis
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol 155.24 g/mol H302, H315, H319, H335 Laboratory research, specialty chemicals
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol 156.21 g/mol Not Provided Pharmaceuticals, catalysis
Bicyclo[2.2.1]heptan-2-ol derivatives 225.37 g/mol Not Provided Potential use in fragrance or drug delivery

*Inferred from structurally similar compounds .

Key Observations:

  • Hazard Profiles: Compounds with amino and hydroxyl groups, such as (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, exhibit respiratory and dermal irritation risks . The target compound likely shares these hazards.
  • Molecular Weight and Polarity : Smaller bicyclo[2.2.2]octane derivatives (e.g., 155–169 g/mol) are more water-soluble than larger analogues like bicyclo[2.2.1]heptan-2-ol derivatives (225 g/mol) , which may have higher lipid solubility.

Biological Activity

2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol, also known as a bicyclic amine compound, has garnered attention in recent years due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is C10H19NOC_{10}H_{19}NO, with a molecular weight of approximately 171.27 g/mol. The compound features a bicyclo[2.2.2]octane framework, which contributes to its rigidity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC10H19NO
Molecular Weight171.27 g/mol
IUPAC Name2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol
CAS Number1855850-39-3
Physical FormPowder

The biological activity of 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The amine group can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards biological targets.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It has the potential to act as a ligand for various receptors, influencing signaling pathways related to neurotransmission and other physiological processes.

Biological Activity

Research indicates that 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol exhibits a range of biological activities:

Antiprotozoal Activity

A study demonstrated the antiprotozoal properties of bicyclo[2.2.2]octane derivatives, including 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol, showing effectiveness against protozoal infections such as those caused by Leishmania species .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antiprotozoal Activity : Research conducted on bicyclic amines indicated significant antiprotozoal activity against Leishmania donovani, suggesting that structural modifications could enhance efficacy .

    Table 1: Summary of Antiprotozoal Activity
    CompoundActivity (IC50)Reference
    2-Amino-1-{bicyclo[2.2.2]octan-2-y}ethan-1-olEffective against Leishmania
    Other bicyclic derivativesVaries

Therapeutic Potential

Given its unique structure and biological activity, 2-Amino-1-{bicyclo[2.2.2]octan-2-y}ethan-1-ol holds promise for development into therapeutic agents targeting various diseases, particularly those involving protozoal infections and neurological disorders.

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